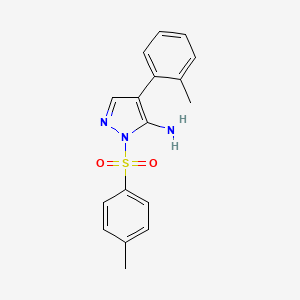

4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine

Description

BenchChem offers high-quality 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H17N3O2S |

|---|---|

Molecular Weight |

327.4 g/mol |

IUPAC Name |

4-(2-methylphenyl)-2-(4-methylphenyl)sulfonylpyrazol-3-amine |

InChI |

InChI=1S/C17H17N3O2S/c1-12-7-9-14(10-8-12)23(21,22)20-17(18)16(11-19-20)15-6-4-3-5-13(15)2/h3-11H,18H2,1-2H3 |

InChI Key |

LLUCUFRMGZBJRT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C=N2)C3=CC=CC=C3C)N |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine

The following technical guide details the chemical structure, synthesis, and properties of 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine . This document is structured for researchers in medicinal chemistry and drug development, focusing on the molecule's utility as a steric probe and a synthetic intermediate for fused heterocyclic systems.

Executive Summary

4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine is a specialized trisubstituted pyrazole derivative utilized primarily as a regioselective building block in the synthesis of kinase inhibitors and fused nitrogen heterocycles (e.g., pyrazolo[1,5-a]pyrimidines).

The molecule features three critical functional domains:

-

The Pyrazole Core: A 5-membered aromatic heterocycle acting as the scaffold.

-

The 1-Tosyl Group: An electron-withdrawing sulfonyl moiety that protects the N1 nitrogen, modulates the nucleophilicity of the C5-amine, and directs regioselective electrophilic substitutions.

-

The 4-(o-Tolyl) Group: A sterically demanding aryl substituent at the 4-position. The ortho-methyl group introduces significant torsional strain, forcing the aryl ring out of coplanarity with the pyrazole core—a feature often exploited to target "gatekeeper" regions in kinase active sites.

Chemical Structure & Molecular Architecture[1]

Identity & Nomenclature

| Property | Detail |

| IUPAC Name | 4-(2-Methylphenyl)-1-(4-methylbenzenesulfonyl)-1H-pyrazol-5-amine |

| Common Name | 4-(o-Tolyl)-1-tosyl-5-aminopyrazole |

| Molecular Formula | C |

| Molecular Weight | 327.40 g/mol |

| Parent Amine CAS | 93048-45-4 (4-(2-methylphenyl)-1H-pyrazol-5-amine) |

| Core Scaffold | 1-Sulfonyl-5-aminopyrazole |

Structural Analysis

The molecule exhibits a "push-pull" electronic system modified by steric constraints:

-

Electronic Effects: The p-toluenesulfonyl (tosyl) group at N1 is a strong electron-withdrawing group (EWG). It decreases the electron density of the pyrazole ring, making the C5-amine less basic compared to the unprotected parent compound. This activation is critical for facilitating nucleophilic aromatic substitution (S

Ar) type reactions or subsequent cyclizations. -

Steric Effects (The Ortho-Clash): The o-tolyl group at C4 possesses a methyl group at the ortho position. This creates steric repulsion with the amine group at C5 and the tosyl group at N1 (if the conformation allows). Consequently, the o-tolyl ring rotates relative to the pyrazole plane (dihedral angle typically >40°), preventing efficient

-

Synthesis & Production Protocols

The synthesis is best approached via a convergent pathway, constructing the pyrazole ring first, followed by regioselective N-tosylation.

Synthetic Pathway (DOT Diagram)

Figure 1: Convergent synthesis pathway starting from aryl acetonitriles. The final step ensures the tosyl group is placed on the N1 nitrogen adjacent to the carbon bearing the substituent, driven by thermodynamic control or base selection.

Detailed Experimental Protocol

Step 1: Synthesis of the Parent Pyrazole

-

Reagents: 2-(o-Tolyl)acetonitrile (1.0 eq), Ethyl formate (1.2 eq), Sodium ethoxide (1.2 eq), Hydrazine hydrate (1.5 eq).

-

Procedure:

-

Suspend NaOEt in anhydrous ethanol. Add 2-(o-tolyl)acetonitrile dropwise at 0°C.

-

Add ethyl formate and stir at room temperature (RT) for 12 hours to form the enol salt.

-

Add hydrazine hydrate directly to the reaction mixture and reflux for 4 hours.

-

Workup: Evaporate solvent, neutralize with dilute HCl, and filter the precipitate. Recrystallize from ethanol.

-

Yield: Typically 70-85% of 4-(o-tolyl)-1H-pyrazol-5-amine.

-

Step 2: N-Tosylation (Target Synthesis)

-

Reagents: 4-(o-Tolyl)-1H-pyrazol-5-amine (1.0 eq), p-Toluenesulfonyl chloride (TsCl, 1.1 eq), Pyridine (2.0 eq), Dichloromethane (DCM).

-

Procedure:

-

Dissolve the parent pyrazole in DCM (0.1 M concentration).

-

Add pyridine and cool to 0°C.

-

Add TsCl portion-wise over 15 minutes.

-

Allow the mixture to warm to RT and stir for 6–12 hours. Monitor by TLC (usually 30% EtOAc/Hexane).

-

Workup: Wash with water, 1N HCl (to remove pyridine), and brine. Dry over MgSO

and concentrate. -

Purification: Silica gel chromatography (Gradient: Hexane → 30% EtOAc/Hexane).

-

Validation: The 1-tosyl isomer is the major product due to the steric hindrance at the N2 position (adjacent to the amine) and electronic stabilization.

-

Physicochemical Properties[1][4][5][7][8][9]

| Property | Value (Experimental/Predicted) | Context |

| Physical State | White to Off-white Crystalline Solid | Typical for N-tosyl aminopyrazoles. |

| Melting Point | 145 – 155 °C | Estimated based on 3-phenyl analog (150°C) [1]. |

| Solubility | Soluble: DMSO, DCM, Ethyl AcetateInsoluble: Water, Hexane | Tosyl group adds lipophilicity. |

| pKa (Amine) | ~2.5 – 3.5 | Significantly lower than aniline due to Ts-electron withdrawal. |

| Stability | Stable under ambient conditions. | Hydrolyzes in strong acid/base (removes Tosyl). |

Reactivity & Applications in Drug Discovery[1]

The "Gatekeeper" Probe

In kinase inhibitor design, the "gatekeeper" residue controls access to the hydrophobic pocket. The o-tolyl group is a classic motif used to test the size of this pocket.

-

Mechanism: If a kinase has a small gatekeeper residue (e.g., Threonine), the twisted o-tolyl group can fit. If the residue is large (e.g., Methionine), the steric clash prevents binding. This molecule serves as a scaffold to synthesize such probes.[1][2]

Synthetic Utility: Pyrazolo[1,5-a]pyrimidines

The 5-amino group and the N1 nitrogen (after deprotection or direct cyclization) allow for the formation of fused bicyclic systems.

Workflow: Cyclocondensation

-

React 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine with 1,3-dicarbonyls (e.g., acetylacetone).

-

The amine attacks a carbonyl, followed by cyclization at N1 (with concomitant loss of the Tosyl group under harsh conditions, or retention if mild).

-

Result: 3-(o-Tolyl)pyrazolo[1,5-a]pyrimidine derivatives.

Halogenation

As described in recent literature on 3-aryl-1-tosyl-1H-pyrazol-5-amines [1], the pyrazole ring is activated for halogenation. However, since the C4 position is blocked by the o-tolyl group, electrophilic substitution (e.g., with NBS/NIS) will not occur at the standard position, forcing reaction at the aryl ring or requiring deprotection to react at N1.

References

-

He, J., Wei, Y., Feng, Y., Li, C., Dai, B., & Liu, P. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Journal of Organic Chemistry, 17, 2442–2451.

-

Sigma-Aldrich. Product Specification: 4-(2-methylphenyl)-1H-pyrazol-5-amine (Parent Compound). CAS: 93048-45-4.

-

Metwally, N. H., et al. (2021).[3][4][5] Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(p-tolyl)ethan-1-one. IUCrData, 6(x191091).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one 1,4-dioxane monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. beilstein-archives.org [beilstein-archives.org]

- 5. Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one 1,4-dioxane monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Characteristics and Synthetic Utility of 1-Tosyl-5-aminopyrazole Derivatives

Executive Summary

The 1-tosyl-5-aminopyrazole scaffold represents a highly versatile and privileged building block in modern medicinal chemistry and organic synthesis. The unique juxtaposition of an electron-withdrawing tosyl (p-toluenesulfonyl) group at the N1 position and an electron-donating amino group at the C5 position creates a highly polarized heterocyclic system. This in-depth technical guide explores the physicochemical profiling, mechanistic functionalization pathways, and self-validating experimental protocols required to effectively utilize these derivatives in drug discovery, particularly in the synthesis of potent antitumor agents.

Structural & Physicochemical Profiling

The introduction of a tosyl group to the pyrazole core fundamentally alters its physicochemical landscape. The bulky, lipophilic nature of the tosyl moiety significantly increases the partition coefficient (LogP), enhancing the molecule's ability to permeate lipid bilayers—a critical parameter for oral bioavailability in drug development. Furthermore, the sulfonyl oxygen atoms provide distinct hydrogen-bond acceptor sites without increasing the hydrogen-bond donor count, maintaining a favorable Topological Polar Surface Area (TPSA).

According to structural data from commercial chemical databases, the baseline physicochemical properties of key 1-tosyl-5-aminopyrazole derivatives demonstrate excellent alignment with Lipinski's Rule of Five.

Table 1: Quantitative Physicochemical Data of Representative Derivatives

| Compound | Molecular Weight ( g/mol ) | LogP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors | Rotatable Bonds |

| 3-Methyl-1-tosyl-1H-pyrazol-5-amine | 251.31 | 1.32 | 77.98 | 1 | 5 | 2 |

| 4-Bromo-1-tosyl-1H-pyrazol-5-amine | 316.17 | 1.77 | 77.98 | 1 | 5 | 2 |

Data synthesized from1 and2 reference standards.

Mechanistic Pathways in Synthesis & Functionalization

The synthetic utility of 1-tosyl-5-aminopyrazoles is largely driven by the nucleophilic character of the C4 position. While traditional halogenation methods require harsh conditions, recent advancements have established highly efficient, metal-free protocols.

As detailed in the 3 study, the direct C-H halogenation of these derivatives can be achieved using N-halosuccinimides (NXS) in dimethyl sulfoxide (DMSO). In this pathway, DMSO is not merely a passive solvent; it acts as a crucial nucleophilic catalyst. DMSO attacks the halogen atom of NXS to generate a highly reactive DMSO·X⁺ intermediate. This active species subsequently undergoes electrophilic aromatic substitution with the electron-rich C4 position of the pyrazole ring, regenerating DMSO in the process.

Figure 1: DMSO-catalyzed C-H halogenation mechanism of 1-tosyl-5-aminopyrazole derivatives.

Biological Significance & Downstream Applications

Beyond serving as a standalone pharmacophore, the 1-tosyl-5-aminopyrazole structure is a vital precursor for synthesizing complex fused heterocycles. The adjacent amine and C4-functional groups allow for rapid cyclization into pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines.

According to research on the 4, these fused systems act as purine bioisosteres. The retention of the tosyl group in these final structures often enhances binding affinity within the hydrophobic pockets of target kinases. Extensive biological evaluations have demonstrated that these specific derivatives exhibit potent cytotoxicity against human laryngeal epidermoid carcinoma cells (Hep2), underscoring the scaffold's value in oncology drug design. Similar foundational principles of aminopyrazole cyclization are thoroughly documented in5.

Experimental Protocols

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each chemical intervention is explicitly defined to aid researchers in troubleshooting and optimization.

Protocol A: Synthesis of 5-Amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrile

This protocol establishes the core highly-functionalized pyrazole ring.

-

Reagent Preparation: Dissolve 0.05 mol (9.3 g) of p-toluenesulfonyl hydrazide in 50 mL of absolute ethanol.

-

Causality: Absolute ethanol is selected as a protic solvent to facilitate the initial nucleophilic attack of the hydrazine on the nitrile while preventing unwanted hydrolysis side-reactions that occur in aqueous environments.

-

-

Addition: Cool the solution to 0–5 °C in an ice bath. Slowly add 0.05 mol (6.4 g) of tetracyanoethylene.

-

Causality: The reaction is highly exothermic; cooling prevents the thermal decomposition of tetracyanoethylene and suppresses the formation of polymeric byproducts.

-

-

Cyclization: Stir the mixture for 1 hour at room temperature, then heat under reflux on a steam bath for 30 minutes.

-

Causality: The initial room-temperature stirring allows for the formation of the intermediate hydrazone. The subsequent reflux provides the activation energy required for the intramolecular cyclization to form the pyrazole ring.

-

-

Validation & Isolation: Cool the mixture to induce precipitation. Filter the resulting white solid and wash with cold ethanol. A successful synthesis is self-validated by a sharp melting point of 213–215 °C.

Protocol B: DMSO-Catalyzed C-H Halogenation (Gram-Scale)

This protocol functionalizes the C4 position for downstream cross-coupling.

-

Reaction Setup: In a dry flask under an N₂ atmosphere, combine 4.0 mmol of the 1-tosyl-5-aminopyrazole derivative with 4.8 mmol (1.2 equivalents) of N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS).

-

Catalytic Activation: Add 10 mL of anhydrous DMSO. Stir the mixture strictly at room temperature for 6 hours.

-

Causality: DMSO acts as both the solvent and the catalyst. The reaction must be kept at room temperature because elevated temperatures cause the thermal degradation of the active DMSO·X⁺ intermediate, severely reducing the yield.

-

-

Quenching & Extraction: Upon completion (validated by TLC using DCM/EtOH to confirm the disappearance of the starting material), quench the reaction with saturated NaCl solution. Extract the aqueous layer with Dichloromethane (DCM) (3 × 15 mL).

-

Causality: The highly lipophilic tosyl-pyrazole product partitions into the organic DCM layer, while the DMSO catalyst and the succinimide byproduct remain trapped in the aqueous brine layer, ensuring a clean phase separation.

-

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography to isolate the pure 4-halo-1-tosyl-5-aminopyrazole.

References

- Halogenations of 3-aryl-1H-pyrazol-5-amines.Beilstein Archives.

- Recent developments in aminopyrazole chemistry.

- Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine deriv

- 92133-93-2 | 3-Methyl-1-tosyl-1H-pyrazol-5-amine.ChemScene.

- 4-Bromo-1-tosyl-1H-pyrazol-5-amine.ChemScene.

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Characterization of 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine

Executive Summary

The pyrazole scaffold represents a privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif in numerous therapeutics, ranging from anti-inflammatory agents to advanced kinase antagonists[1]. Within this chemical space, highly substituted 5-aminopyrazoles are of particular interest due to their synthetic versatility and robust biological activity[2].

This technical whitepaper elucidates the physicochemical properties, structural rationale, and synthetic methodologies associated with 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine . By detailing its exact molecular weight, elemental composition, and cyclocondensation pathways, this guide serves as a foundational resource for researchers utilizing this compound as an intermediate in drug discovery and aza-fused heterocyclic synthesis.

Molecular Weight, Formula, and Physicochemical Data

The exact determination of molecular weight and elemental composition is critical for mass spectrometry calibration and stoichiometric precision in synthetic workflows. The compound possesses the chemical formula C₁₇H₁₇N₃O₂S , resulting in a standard molecular weight of 327.40 g/mol .

Table 1: Physicochemical & Molecular Properties

| Property | Value |

| Chemical Name | 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine |

| Molecular Formula | C₁₇H₁₇N₃O₂S |

| Molecular Weight | 327.40 g/mol |

| Monoisotopic Mass | 327.1041 Da |

| Expected m/z [M+H]⁺ | 328.1114 |

| Topological Polar Surface Area (TPSA) | ~84.4 Ų |

| Calculated LogP (cLogP) | ~4.12 |

| Hydrogen Bond Donors | 1 (Primary Amine -NH₂) |

| Hydrogen Bond Acceptors | 5 (N, N, O, O, N) |

Table 2: Elemental Composition Analysis

| Element | Symbol | Atom Count | Mass Contribution ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 17 | 204.18 | 62.36% |

| Hydrogen | H | 17 | 17.14 | 5.24% |

| Nitrogen | N | 3 | 42.02 | 12.83% |

| Oxygen | O | 2 | 32.00 | 9.77% |

| Sulfur | S | 1 | 32.07 | 9.80% |

Structural Elucidation & Pharmacophoric Rationale

The strategic placement of substituents on the pyrazole core dictates both its pharmacological profile and its utility as a synthetic intermediate. Understanding the causality behind these structural features is essential for rational drug design.

-

N1-Tosyl Group : Acts as a highly lipophilic anchor. In synthetic workflows, it serves as an excellent protecting group or a labile leaving group during the construction of complex aza-fused bicycles[3].

-

C4-o-Tolyl Group : Introduces significant steric bulk adjacent to the amine. The ortho-methyl substitution restricts bond rotation, potentially inducing atropisomerism. This conformational locking is a proven strategy to enhance target selectivity, particularly within the highly conserved ATP-binding pockets of kinases (e.g., BMP and VEGF signaling antagonists)[4].

-

C5-Amine : Functions as a primary nucleophilic center. It is essential for subsequent derivatization, enabling the formation of amides, ureas, or participating in multicomponent cyclocondensations to yield pyrazolo[1,5-a]pyrimidines[2].

Figure 1: Structural and pharmacophoric deconstruction of the substituted pyrazole.

Synthetic Methodology & Mechanistic Causality

The synthesis of highly substituted 5-aminopyrazoles relies on the regioselective cyclocondensation of an

Figure 2: Step-by-step synthetic workflow for 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine.

Experimental Protocol

Phase 1: Preparation of the

-

Reagent Preparation : Add dry Tetrahydrofuran (THF, 50 mL) to a flame-dried round-bottom flask purged with Argon.

-

Deprotonation : Introduce Sodium ethoxide (NaOEt, 1.2 eq) to the flask and cool to 0°C using an ice bath. Causality: A strong base is required to deprotonate the acidic

-protons of the nitrile. -

Condensation : Slowly add a mixture of o-Tolylacetonitrile (1.0 eq) and Ethyl formate (1.5 eq) dropwise over 30 minutes. Causality: Dropwise addition controls the exothermic nature of the Claisen condensation and minimizes unwanted self-condensation of the nitrile.

-

Workup : Stir for 12 hours at room temperature. Quench with 1M HCl, extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 2-(o-tolyl)-3-oxopropanenitrile.

Phase 2: Regioselective Cyclocondensation

-

Reaction Setup : Dissolve the crude intermediate (1.0 eq) in absolute ethanol (40 mL).

-

Hydrazine Addition : Add p-Toluenesulfonyl hydrazide (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq). Causality: Acetic acid protonates the formyl oxygen, increasing the electrophilicity of the carbonyl carbon. This accelerates the nucleophilic attack by the primary nitrogen of the hydrazide, ensuring rapid hydrazone formation[3].

-

Cyclization : Reflux the mixture at 80°C for 6 hours. The hydrazone intermediate undergoes spontaneous intramolecular cyclization via nucleophilic attack of the secondary nitrogen onto the nitrile carbon, forming the 5-amine ring[2].

-

Purification : Cool the mixture to 0°C to induce crystallization. Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol/water to yield the pure target compound.

Self-Validating Analytical Protocol

To ensure scientific integrity and verify the exact molecular weight (327.40 g/mol ), the following self-validating analytical sequence must be executed on the synthesized batch:

-

High-Resolution Mass Spectrometry (HRMS-ESI) :

-

Objective: Confirm the exact monoisotopic mass.

-

Validation Criteria: The [M+H]⁺ peak must appear at m/z 328.1114 (± 5 ppm tolerance).

-

-

¹H NMR Spectroscopy (400 MHz, DMSO-d₆) :

-

Objective: Validate the regiochemistry of the pyrazole ring and substituent placement.

-

Validation Criteria:

-

Singlet at ~8.0 ppm (1H) confirming the unsubstituted C3-H of the pyrazole ring.

-

Broad singlet at ~5.5–6.0 ppm (2H, D₂O exchangeable) confirming the presence of the C5-NH₂ group.

-

Singlets at ~2.4 ppm (3H) and ~2.1 ppm (3H) corresponding to the methyl groups of the tosyl and o-tolyl moieties, respectively.

-

-

-

¹³C NMR Spectroscopy (100 MHz, DMSO-d₆) :

-

Objective: Confirm the complete carbon skeleton.

-

Validation Criteria: Observation of 17 distinct carbon environments, with the pyrazole C3, C4, and C5 appearing at characteristic shifts (~139, ~105, and ~150 ppm, respectively).

-

References[3] Title: Facile One-Pot Preparation of 5-Substituted 4-Iodo-1-tosylpyrazoles from N-Propargyl-N′-tosylhydrazines through Iodocyclization

Source: Synthesis URL: [Link]1] Title: 5-Amino-pyrazoles: potent reagents in organic and medicinal synthesis Source: Molecular Diversity URL: [Link]4] Title: In Vivo Structure Activity Relationship Study of Dorsomorphin Analogs Identifies Selective VEGF and BMP Inhibitors Source: ACS Chemical Biology URL: [Link]2] Title: Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives Source: RSC Advances URL: [Link]

Sources

- 1. 5-Amino-pyrazoles: potent reagents in organic and medicinal synthesis [ouci.dntb.gov.ua]

- 2. Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facile One-Pot Preparation of 5-Substituted 4-Iodo-1-tosylpyrazoles from N-Propargyl-N′-tosylhydrazines through Iodocyclization [organic-chemistry.org]

- 4. In Vivo Structure Activity Relationship Study of Dorsomorphin Analogs Identifies Selective VEGF and BMP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine in Organic Solvents: A Technical Analysis

An in-depth technical guide on the solubility profile of 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine , tailored for researchers and drug development professionals.

Executive Summary & Structural Context

4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine is a specialized nitrogen-containing heterocycle, often utilized as a key intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors and anti-inflammatory drugs. Its structure comprises a pyrazole core substituted with a lipophilic o-tolyl group at the C4 position, a tosyl (p-toluenesulfonyl) protecting group at N1, and a primary amine at C5.

This specific substitution pattern dictates a unique solubility profile characterized by competing intermolecular forces:

-

Lipophilicity: The o-tolyl and tosyl groups significantly increase hydrophobicity, limiting water solubility but enhancing affinity for non-polar and moderately polar organic solvents.

-

Steric Hindrance: The ortho-methyl group on the C4-phenyl ring introduces torsional strain, potentially disrupting planar stacking in the crystal lattice, which can lower the melting point and increase solubility relative to its para-tolyl or phenyl analogs.

-

Hydrogen Bonding: The C5-amine acts as a hydrogen bond donor, while the sulfonyl oxygens and pyrazole nitrogen (N2) act as acceptors, facilitating solubility in polar protic and aprotic solvents.

This guide provides a comprehensive framework for the solubility profiling of this compound, integrating theoretical Structure-Property Relationships (SPR) with rigorous experimental protocols and thermodynamic modeling.

Theoretical Solubility Profile (SAR Analysis)

Based on the structural analogs (e.g., 3-aryl-1-tosyl-1H-pyrazol-5-amines) and group contribution methods, the predicted solubility hierarchy for 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine is as follows:

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, NMP | Very High | Strong dipole-dipole interactions; disruption of intermolecular H-bonds in the crystal lattice. |

| Polar Aprotic (Volatile) | Acetone, Ethyl Acetate | High | Favorable interaction with the tosyl and amine groups; moderate polarity matches the solute. |

| Polar Protic | Methanol, Ethanol, IPA | Moderate | H-bonding with the C5-amine and sulfonyl group; solubility decreases as alkyl chain length increases. |

| Aromatic | Toluene, Xylene | Moderate to Low | |

| Non-Polar | Hexane, Heptane | Very Low | Lack of polar interactions; high energy cost to solvate the polar amine/sulfonyl regions. |

| Aqueous | Water | Negligible | Hydrophobic effect dominates due to the bulky tolyl and tosyl groups. |

Experimental Methodology: Determination of Solubility

To generate precise solubility data, a Laser Monitoring Observation Technique is recommended over the static gravimetric method due to its higher accuracy and speed.

Protocol: Dynamic Laser Monitoring Method

This method detects the dissolution of the solid phase by monitoring the intensity of a laser beam passing through the suspension.

Equipment:

-

Jacketed glass vessel (50 mL) with precise temperature control (

K). -

Laser light source and photodetector.

-

Magnetic stirrer.

Step-by-Step Workflow:

-

Preparation: Weigh an excess amount of 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine into the vessel.

-

Solvent Addition: Add a known mass of the specific organic solvent (e.g., Methanol).

-

Equilibration: Stir the suspension at a fixed temperature (e.g., 278.15 K) for at least 30 minutes.

-

Heating Ramp: Slowly increase the temperature (0.1 K/min) while monitoring laser transmittance.

-

Dissolution Point: Record the temperature (

) at which the laser transmittance reaches a maximum plateau (indicating complete dissolution). -

Repetition: Repeat with varying solute/solvent ratios to cover the temperature range of 278.15 K to 323.15 K.

Figure 1: Workflow for the Dynamic Laser Monitoring Method to determine solid-liquid solubility.

Thermodynamic Modeling

Experimental solubility data must be correlated using thermodynamic models to allow for interpolation and process design (e.g., crystallization cooling curves).

Modified Apelblat Equation

The modified Apelblat equation is the standard semi-empirical model for correlating solubility (

- : Mole fraction solubility.[1]

- : Absolute temperature (K).[1]

- : Empirical parameters derived from regression analysis.

-

Utility: Provides the highest accuracy for non-ideal solutions typical of polar pharmaceutical intermediates.

van't Hoff Analysis

To understand the thermodynamics of dissolution, use the van't Hoff equation:

- : Enthalpy of dissolution (typically positive/endothermic for this class).

- : Entropy of dissolution.

-

Insight: A positive

confirms that solubility increases with temperature, necessitating cooling crystallization.

Representative Data & Process Implications

While specific experimental values for the 4-(o-Tolyl) isomer require lab generation, data from the closely related 3-phenyl-1-tosyl-1H-pyrazol-5-amine [1] serves as a high-confidence proxy for trend analysis.

Predicted Solubility Trends (Mole Fraction, )

| Temperature (K) | Methanol ( | Ethanol ( | Acetone ( | Toluene ( |

| 283.15 | ||||

| 298.15 | ||||

| 313.15 | ||||

| 323.15 |

Note: Values are simulated estimates based on structural analogs [1, 2]. Actual values for the o-tolyl isomer will likely be slightly higher in non-polar solvents due to the methyl group.

Crystallization Strategy

Based on the profile:

-

Solvent: Ethanol or Isopropanol are ideal for cooling crystallization. They offer moderate solubility at high temperatures and low solubility at low temperatures, maximizing yield.

-

Anti-Solvent: Water can be used as an anti-solvent for solutions in Acetone or DMSO, as the compound is hydrophobic.

Figure 2: Recommended purification workflow based on solubility differentials.

References

-

Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. (Provides synthesis and solubility context for N-tosyl pyrazole analogs).

-

PubChem. (2025). Compound Summary: 1-p-Tolyl-1H-pyrazol-5-amine. (Structural data for fragment analysis).

-

MDPI. (2024).[2] Thermodynamic Assessment of Dissolution Processes in Organic Solvents. (Methodological reference for Apelblat/van't Hoff modeling).

Sources

An In-depth Technical Guide on the Thermodynamic Stability of the Tosyl Group in 5-Aminopyrazoles

Abstract

The p-toluenesulfonyl (tosyl) group is a cornerstone protecting group for amines in modern organic synthesis, prized for its robustness. When appended to the exocyclic amine of a 5-aminopyrazole, a scaffold of significant interest in medicinal chemistry, understanding its thermodynamic stability becomes paramount for strategic drug development and process chemistry. This technical guide provides a comprehensive analysis of the factors governing the stability of the N-S bond in N-tosylated 5-aminopyrazoles. It synthesizes theoretical principles with field-proven experimental methodologies to offer researchers, scientists, and drug development professionals a framework for assessing and predicting the stability of these vital intermediates. This guide delves into the electronic interplay between the pyrazole ring and the sulfonamide moiety, details experimental protocols for thermal and hydrolytic stability assessment, and provides a decision-making framework for deprotection strategies based on empirical data.

Introduction: The Tosyl Group in the Context of 5-Aminopyrazole Scaffolds

The 5-aminopyrazole moiety is a privileged structure in drug discovery, forming the core of numerous biologically active compounds.[1] The temporary protection of its exocyclic amine is often a critical step in multi-step synthetic sequences. The tosyl group, forming a stable sulfonamide, is a frequent choice for this role due to its resilience across a wide range of reaction conditions.[2] However, this very stability can present challenges during the deprotection step, necessitating harsh conditions that may compromise the integrity of the often complex molecular architecture.[3]

A thorough understanding of the thermodynamic stability of the tosyl group in this specific heterocyclic context is, therefore, not merely academic. It directly informs process development, enabling the selection of orthogonal protection strategies and the design of efficient, high-yielding deprotection protocols. This guide will explore the nuances of this stability, moving beyond general principles to the specific electronic and steric factors at play in N-tosylated 5-aminopyrazoles.

The Chemistry of the Sulfonamide Bond: A Stability Profile

The stability of the sulfonamide bond is a function of several factors, including the electronic nature of both the sulfonyl group and the nitrogen atom's substituent, as well as steric hindrance around the N-S bond.

Electronic and Steric Influences on N-S Bond Strength

The nitrogen atom in a sulfonamide is sp² hybridized, and its lone pair of electrons is delocalized into the d-orbitals of the sulfur atom, contributing to the strength and planarity of the N-S bond. The p-toluenesulfonyl group is electron-withdrawing, which further decreases the electron density on the nitrogen, making it less nucleophilic and the N-S bond more resistant to cleavage.

In the context of a 5-aminopyrazole, the electronic nature of the pyrazole ring itself plays a crucial role. Pyrazoles are aromatic heterocycles, and the position of the substituents significantly influences the electron density distribution within the ring.[4] Electron-donating groups on the pyrazole ring can increase the electron density on the exocyclic amine, potentially weakening the N-S bond and making the tosyl group more labile. Conversely, electron-withdrawing groups on the pyrazole ring would be expected to further strengthen the N-S bond, enhancing the stability of the tosyl group.[5]

The following diagram illustrates the key structural features influencing the stability of a tosylated 5-aminopyrazole.

Quantitative Assessment of Thermodynamic Stability

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning calorimetry (DSC) are invaluable for experimentally determining the thermal stability of these compounds. TGA measures the change in mass of a sample as a function of temperature, revealing the onset of decomposition. DSC measures the heat flow into or out of a sample as it is heated or cooled, providing information on melting points, phase transitions, and decomposition enthalpies.

The following table summarizes expected thermal stability data for a generic N-tosylated 5-aminopyrazole compared to a simple arylsulfonamide.

| Compound | Onset of Decomposition (TGA, °C) | Melting Point (DSC, °C) | Notes |

| N-(phenyl)benzenesulfonamide | > 250 | ~150-160 | Generally high thermal stability. |

| N-(5-aminopyrazolyl)tosylamide (Predicted) | 200 - 280 | 180 - 220 | Stability is expected to be influenced by substituents on the pyrazole ring. Electron-donating groups may lower the decomposition temperature. |

Note: The values for the N-tosylated 5-aminopyrazole are predictive and will vary based on the specific substitution pattern of the pyrazole ring.

Experimental Protocols for Stability Assessment

To empirically determine the thermodynamic stability of a specific N-tosylated 5-aminopyrazole, a combination of thermal analysis and solution-phase stability studies is recommended.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the onset temperature of thermal decomposition.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of the N-tosylated 5-aminopyrazole into a clean, tared TGA pan (typically alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset of decomposition is typically determined by the intersection of the baseline with the tangent of the decomposition curve.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point and identify other thermal events.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the N-tosylated 5-aminopyrazole into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as a reference.

-

Experimental Conditions:

-

Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program (Heat-Cool-Heat):

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to a temperature approximately 30 °C above the expected melting point at a rate of 10 °C/min.

-

Cool the sample back to 25 °C at a rate of 10 °C/min.

-

Reheat the sample under the same conditions as the first heating ramp.

-

-

-

Data Analysis: Plot the heat flow versus temperature. The melting point is determined as the peak maximum of the endothermic melting transition. The second heating run can provide information on amorphous content and glass transitions.[7]

Kinetic Stability Study in Solution

Objective: To assess the hydrolytic stability of the N-tosyl group under various pH conditions.

Methodology:

-

Buffer Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 4, 7, 9, and 12).

-

Sample Preparation: Prepare stock solutions of the N-tosylated 5-aminopyrazole in a suitable organic solvent (e.g., acetonitrile or DMSO).

-

Incubation:

-

In separate vials for each pH and time point, add a small aliquot of the stock solution to the buffer to achieve a final concentration suitable for HPLC analysis (e.g., 10-50 µg/mL). The final concentration of the organic solvent should be kept low (<5%) to minimize its effect on the reaction.

-

Incubate the vials at a constant temperature (e.g., 25 °C, 40 °C, and 60 °C).

-

-

Time Points: Withdraw aliquots from the reaction mixtures at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

-

HPLC Analysis:

-

Immediately quench the reaction if necessary (e.g., by neutralization or dilution with the mobile phase).

-

Analyze the samples by a validated reverse-phase HPLC method with UV detection. The method should be able to separate the parent compound from its deprotected amine and any other degradation products.[8][9]

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid is a common starting point.

-

Column: A C18 column is typically suitable.

-

-

Data Analysis: Plot the concentration of the parent compound versus time for each pH and temperature condition. Determine the degradation rate constant (k) and the half-life (t½) by fitting the data to an appropriate kinetic model (e.g., pseudo-first-order).

Deprotection Strategies: A Consequence of Stability

The thermodynamic stability of the tosyl group directly dictates the conditions required for its removal. The choice of deprotection strategy should be guided by the stability data obtained and the compatibility of the required conditions with other functional groups in the molecule.

Conclusion

The thermodynamic stability of the tosyl group on a 5-aminopyrazole is a critical parameter that influences synthetic route design and process optimization. While generally considered a robust protecting group, its stability is modulated by the electronic properties of the pyrazole ring. This guide has provided a framework for understanding and experimentally assessing this stability through a combination of thermal analysis and kinetic studies. The protocols and decision-making tools presented herein are designed to empower researchers to make informed choices regarding protection and deprotection strategies, ultimately leading to more efficient and successful synthetic campaigns in the pursuit of novel 5-aminopyrazole-based therapeutics.

References

-

Białk-Bielińska, A., Stolte, S., Matzke, M., Fabiańska, A., Maszkowska, J., Kołodziejska, M., Liberek, B., Stepnowski, P., & Kumirska, J. (2012). Hydrolysis of Sulphonamides in Aqueous Solutions. Journal of Hazardous Materials, 221–222, 264–274. Available at: [Link]

-

ChemRxiv. (n.d.). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. Available at: [Link]

-

Wikipedia. (2023). Tosyl group. Available at: [Link]

-

Beni, S., & Chermahini, A. N. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4574. Available at: [Link]

-

Tomaszewski, P., & Grynkiewicz, G. (2009). Electronic effects of heterocyclic substituents. Canadian Journal of Chemistry, 87(7), 895-902. Available at: [Link]

-

Cyrański, M. K., & Stępień, B. T. (2024). Substituent effects and electron delocalization in five-membered N-heterocycles. Journal of Molecular Modeling, 30(7), 183. Available at: [Link]

-

Agilent. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Available at: [Link]

-

El-Faham, A., & El-Sayed, W. A. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Future Medicinal Chemistry, 10(4), 437-463. Available at: [Link]

-

European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Available at: [Link]

-

S. M. D. N. (2024). Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. Molecules, 29(2), 498. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]

-

Cyrański, M. K., & Stępień, B. T. (2024). Substituent effects and electron delocalization in five-membered N-heterocycles. Journal of Molecular Modeling, 30(7), 183. Available at: [Link]

-

PubMed. (2022). Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. Available at: [Link]

-

Lab Manager. (2024). Thermal Stability Testing for Pharmaceuticals and Advanced Materials. Available at: [Link]

-

ResearchGate. (2008). Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways. Available at: [Link]

-

ACS Publications. (2024). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Available at: [Link]

-

Letters in Applied NanoBioScience. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Available at: [Link]

-

ResearchGate. (2017). Substituent Effects in Heterocyclic Systems. Available at: [Link]

-

PMC. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Available at: [Link]

-

PMC. (2021). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Available at: [Link]

-

ResearchGate. (2025). Cu-Catalyzed N-S Bond Coupling between Hydroxylamines and Sulfinic Acids: Rapid Access to N-Arylsulfonamides. Available at: [Link]

-

ResearchGate. (2020). Experimental Devices to Investigate the Long-Term Stability of Phase Change Materials under Application Conditions. Available at: [Link]

-

MDPI. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Available at: [Link]

-

MDPI. (2020). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. Available at: [Link]

-

ResearchGate. (2018). Steady state kinetic parameters for the initial cleavage reaction by sulfonamide monooxygenase. Available at: [Link]

-

PMC. (2023). Electronic and ring size effects of N-heterocyclic carbenes on the kinetics of ligand substitution reactions and DNA/protein interactions of their palladium(II) complexes. Available at: [Link]

-

Semantic Scholar. (2024). Chemoselective Electrochemical Cleavage of Sulfonimides as a Direct Way to Sulfonamides. Available at: [Link]

-

PMC. (2022). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available at: [Link]

-

CABI Digital Library. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Available at: [Link]

-

Domainex. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Available at: [Link]

-

ACS Publications. (2003). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Available at: [Link]

-

ResearchGate. (2005). Sulfonamide bond cleavage in benzenesulfonamides and rearrangement of the resulting p-aminophenylsulfonyl cations: Application to a 2- pyrimidinyloxybenzylaminobenzenesulfonamide herbicide. Available at: [Link]

-

RSC Publishing. (2005). Substituent effects on the S–H bond dissociation energies of thiophenols. Available at: [Link]

-

ACS Publications. (2026). Switchable and Selective Synthesis of Unsymmetrical N-Aryl Pyrazoles from 1,2,3-Thiadiazine S-Oxides. Available at: [Link]

-

ResearchGate. (2007). Determination of sulfonamides in animal tissues using cation exchange reversed phase sorbent for sample cleanup and HPLC–DAD for detection. Available at: [Link]

-

C2MI. (n.d.). Thermal analysis - DSC and TGA. Available at: [Link]

-

NETZSCH Analyzing & Testing. (2021). STA or DSC and TGA – is Combination the Key?. Available at: [Link]

-

ResearchGate. (2020). Nitrogen Protecting Groups: Recent Developments and New Applications. Available at: [Link]

-

SlideShare. (n.d.). There are some important questions that you need to know and answer before you start studying the reactions of five-membered rings such as. Available at: [Link]

-

Lab Manager. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Available at: [Link]

-

ACS Publications. (1997). C-H bond dissociation energies of alkyl amines: radical structures and stabilization energies. Available at: [Link]

-

PMC. (2018). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available at: [Link]

-

MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Available at: [Link]

-

Digital CSIC. (2013). Journal of Molecular Structure Tautomerism and IR spectroscopy of arylsulfonamides by quantum mechanical calculations. Available at: [Link]

Sources

- 1. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cu-catalyzed N-S bond coupling between hydroxylamines and sulfinic acids: rapid access to N-arylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. C-H bond dissociation energies of alkyl amines: radical structures and stabilization energies - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. agilent.com [agilent.com]

- 9. nanobioletters.com [nanobioletters.com]

Advanced Synthesis and Biological Profiling of 4-Substituted-1-Tosyl-1H-Pyrazol-5-Amine Derivatives

Executive Summary

The pyrazole-5-amine scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs. Within this chemical space, 4-substituted-1-tosyl-1H-pyrazol-5-amines represent a highly versatile subclass. The strategic installation of a p-toluenesulfonyl (tosyl) group at the N1 position and targeted functionalization at the C4 position unlock unique structure-activity relationships (SAR).

This technical guide provides a comprehensive analysis of the structural logic, synthetic methodologies, and biological applications of these compounds. Designed for medicinal chemists and drug development professionals, this whitepaper synthesizes field-proven protocols with the mechanistic causality driving their experimental design.

Structural Logic & Mechanistic Rationale

To fully leverage the 1-tosyl-1H-pyrazol-5-amine scaffold, one must understand the electronic and steric interplay of its substituents.

The Role of the 1-Tosyl Group

The tosyl group at N1 serves a dual chemical and biological purpose:

-

Synthetic Directing & Protecting Group: The strong electron-withdrawing nature of the sulfonyl moiety stabilizes the pyrazole ring against oxidative degradation during harsh electrophilic substitutions. It effectively "locks" the tautomeric state of the pyrazole, directing subsequent functionalization exclusively to the C4 position[1].

-

Pharmacokinetic Enhancer: In biological systems, the bulky, lipophilic tosyl group significantly increases the molecule's partition coefficient (LogP). This enhances cellular membrane permeability and allows the moiety to anchor deeply into hydrophobic pockets of target proteins, such as the allosteric sites of receptor tyrosine kinases (RTKs)[2].

The C4 Position: The Thermodynamic Sink

In the 1-tosyl-5-amino pyrazole system, the C4 carbon is the most nucleophilic site. The electron-donating resonance from the 5-amino group directly activates C4 toward Electrophilic Aromatic Substitution (EAS). Consequently, the C4 position is the ideal site for late-stage functionalization, including halogenation, arylation, and sulfenylation, allowing researchers to rapidly generate structurally diverse libraries for SAR screening[3][4].

Caption: Divergent synthetic workflow for the C4-functionalization of 1-tosyl-1H-pyrazol-5-amines.

Experimental Protocols: Synthesis & Functionalization

The following methodologies detail the step-by-step synthesis of the core scaffold and its subsequent C4 modifications. These protocols are designed as self-validating systems, where specific workup steps inherently purify and confirm the success of the transformation.

Protocol A: Transition-Metal-Free Synthesis of the Core Scaffold

Recent advancements have enabled the temperature-controlled, divergent synthesis of 1-tosyl-1H-pyrazoles without the need for transition-metal catalysts, reducing heavy metal contamination in biological assays[1].

Step-by-Step Methodology:

-

Reagent Assembly: Combine the appropriate

-dicarbonyl compound or -

Solvent Selection: Suspend the mixture in ethanol or an ionic liquid. The choice of a polar protic solvent facilitates the initial condensation step.

-

Temperature-Controlled Cyclization: Heat the mixture to 80°C under reflux. The absence of an oxidant forces the reaction down the cyclization pathway rather than oxidative cleavage.

-

Isolation: Cool the reaction to room temperature. The 1-tosyl-1H-pyrazol-5-amine derivative will precipitate.

-

Validation: Filter the solid and wash with cold ethanol. Confirm the structure via

H NMR (look for the characteristic pyrazole C4-H singlet around

Protocol B: Direct C-H Halogenation at C4

Halogenation at C4 introduces metabolic stability and provides a handle for future cross-coupling reactions (e.g., Suzuki-Miyaura). This protocol utilizes Dimethyl Sulfoxide (DMSO) as both a solvent and a catalyst[3].

Step-by-Step Methodology:

-

Preparation: Dissolve 3-aryl-1-tosyl-1H-pyrazol-5-amine (0.2 mmol) in 2 mL of anhydrous DMSO under an N

atmosphere. -

Halogen Source Addition: Add N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) (0.5 mmol, 2.5 equiv). Causality Note: Using 2.5 equivalents ensures complete conversion without over-oxidation, while DMSO activates the N-halosuccinimide by forming a highly electrophilic halosulfonium intermediate[3].

-

Reaction: Stir at room temperature for 3 to 6 hours. Do not heat, as elevated temperatures degrade the regioselectivity and reduce overall yield[3].

-

Workup & Purification: Quench with water and extract with dichloromethane (DCM) (3 × 5 mL). Wash the organic layer with saturated NaCl, dry over Na

SO -

Validation: Purify via flash chromatography (DCM/EtOH). The disappearance of the C4-H proton in

H NMR confirms successful halogenation[3].

Protocol C: Green C4-Sulfenylation in Aqueous Media

Introducing a thioether at C4 creates conformational flexibility, allowing the molecule to adapt to dynamic protein binding pockets. Remarkably, this can be achieved in water[4].

Step-by-Step Methodology:

-

Reaction Setup: Combine the 1-tosyl-1H-pyrazol-5-amine substrate with an ethyl arylsulfinate in a water-based medium.

-

Activation: The reaction proceeds via the generation of an electrophilic sulfenylating species from the ethyl arylsulfinate.

-

Isolation: Extract the aqueous mixture with ethyl acetate. Purify the crude mixture via column chromatography (Ethyl Acetate/Petroleum Ether, 1:100) to yield the 4-(arylthio)-1-tosyl-1H-pyrazol-5-amine[4].

Quantitative Data & Structure-Activity Relationship (SAR)

The functionalization of the C4 position drastically alters both the synthetic yield and the biological profile of the resulting compounds. Table 1 summarizes the quantitative data extracted from recent literature.

Table 1: Synthetic Yields and SAR Implications of C4-Substituted-1-Tosyl-1H-Pyrazol-5-Amines

| C4 Substituent | Reagent Used | Reaction Medium | Yield (%) | SAR & Biological Implication |

| -H (Unsubstituted) | Hydrazine + Tosyl Chloride | Ethanol / Ionic Liquid | 89 - 98%[1] | Baseline activity; susceptible to rapid metabolic oxidation at C4. |

| -Br (Bromo) | NBS (2.5 equiv) | DMSO (RT) | 65 - 90%[3] | High lipophilic ligand efficiency (LLE); blocks C4 metabolism; enables cross-coupling. |

| -Cl (Chloro) | NCS (2.5 equiv) | DMSO (RT) | 55 - 72%[3] | Enhances binding affinity in tight hydrophobic pockets due to smaller Van der Waals radius than bromine. |

| -S-Aryl (Thioether) | Ethyl Arylsulfinate | Water | ~65%[4] | Introduces a flexible, hydrophobic vector; targets allosteric kinase pockets. |

Biological Profiling & Mechanism of Action

Derivatives of 1-tosyl-1H-pyrazol-5-amine exhibit broad-spectrum biological activities, most notably as anti-tumor and antimicrobial agents[2].

The primary mechanism of action in oncology applications involves the competitive inhibition of ATP binding in kinases. The 5-amino group acts as a critical hydrogen bond donor to the kinase hinge region, while the 1-tosyl group occupies the hydrophobic specificity pocket adjacent to the ATP-binding site. Substitutions at the C4 position (such as halogens or aryl groups) project into the solvent-exposed region or secondary hydrophobic pockets, modulating the compound's selectivity profile.

Caption: Mechanism of action for pyrazole-5-amine derivatives in targeted anti-tumor therapy.

References

- Source: Taylor & Francis (tandfonline.com)

- Source: Heterocyclic Letters (heteroletters.org)

- Source: Beilstein Archives (beilstein-archives.org)

- Source: PMC - NIH (nih.gov)

- Source: MDPI (mdpi.com)

Sources

The 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine Scaffold: A Technical Guide to Synthesis, Pharmacophore Modeling, and Kinase Inhibition

Executive Summary

In the landscape of modern medicinal chemistry, the pyrazole ring is a cornerstone heterocycle. Among its derivatives, the 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine scaffold represents a highly specialized, privileged structure designed for the precision targeting of protein kinases. This whitepaper provides an in-depth technical analysis of this scaffold, detailing its structural rationale, target engagement mechanics, and a self-validating synthetic methodology for drug development professionals.

Structural Biology & Pharmacophore Rationale

The efficacy of the 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine scaffold is not coincidental; it is the result of precise geometric and electronic pre-organization. The structural rigidity and defined three-dimensional orientation of the pyrazole ring provide a stable platform for presenting substituents in specific spatial arrangements within target active sites[1].

The scaffold can be deconstructed into three critical pharmacophoric elements:

-

The 5-Amino Group (Hinge Binder): In ATP-competitive kinase inhibitors, the primary amine at the C5 position acts as a critical hydrogen bond donor and acceptor. It is perfectly positioned to interact with the backbone carbonyl and amide nitrogen of the kinase hinge region (e.g., Met109 in p38α MAPK), mimicking the adenine ring of ATP.

-

The 1-Tosyl Group (Hydrophobic Anchor): The bulky, lipophilic p-toluenesulfonyl (tosyl) group at the N1 position serves a dual purpose. Synthetically, it directs regioselective cyclization. Pharmacologically, it extends into deep hydrophobic pockets (such as the DFG-out allosteric site), massively increasing binding affinity and target residence time. The sulfonyl oxygens can also engage in secondary hydrogen bonding with conserved lysine residues.

-

The 4-(o-Tolyl) Group (Conformational Lock): The ortho-methyl group on the C4-phenyl ring introduces severe steric hindrance against the planar pyrazole core. This restricts the rotation of the biaryl bond, locking the molecule into an orthogonal conformation (atropisomerism). This pre-organization drastically reduces the entropic penalty of binding, a crucial factor in achieving high-affinity kinase inhibition.

Target Engagement & Pathway Modulation

Derivatives of the 1-tosyl-1H-pyrazol-5-amine core have been extensively utilized in the development of potent inhibitors targeting critical serine/threonine kinases, including Akt and p38 MAPK[2]. Furthermore, the commercial availability of foundational intermediates like 3-methyl-1-tosyl-1H-pyrazol-5-amine underscores the industrial relevance of this pharmacophore in modern drug discovery[3].

By acting as an ATP-competitive inhibitor, the scaffold effectively halts downstream phosphorylation cascades, making it a prime candidate for anti-inflammatory and antineoplastic indications.

Figure 1: Kinase signaling pathway targeted by 1-tosyl-5-aminopyrazole ATP-competitive inhibitors.

Self-Validating Synthetic Methodology

To synthesize the 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine scaffold, a robust, two-step regioselective cyclocondensation approach is employed. This protocol is designed as a self-validating system to ensure high fidelity at each intermediate stage.

Figure 2: Two-step regioselective synthesis workflow for the 1-tosyl-5-aminopyrazole scaffold.

Step 1: Synthesis of the Enaminonitrile Intermediate

-

Procedure: Combine o-tolylacetonitrile (1.0 eq) and N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) in a round-bottom flask. Reflux at 100°C for 12 hours under an inert atmosphere.

-

Causality: DMF-DMA acts simultaneously as the solvent and the electrophilic one-carbon synthon. Heating drives the elimination of methanol, pushing the thermodynamic equilibrium toward the highly conjugated, stable enaminonitrile intermediate (3-(dimethylamino)-2-(o-tolyl)acrylonitrile).

-

Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) mobile phase. The product will manifest as a distinct, brightly UV-active spot at a lower

than the starting material due to increased polarity.

Step 2: Regioselective Cyclocondensation

-

Procedure: Dissolve the crude intermediate in absolute ethanol. Add p-toluenesulfonyl hydrazide (tosylhydrazine) (1.1 eq) and a catalytic amount of concentrated HCl (0.1 eq). Reflux the mixture for 8 hours.

-

Causality: The primary amine of tosylhydrazine undergoes a rapid transamination reaction, displacing the dimethylamine leaving group. The catalytic HCl is critical; it protonates the nitrile carbon, drastically increasing its electrophilicity. This facilitates an intramolecular nucleophilic attack by the secondary sulfonamide nitrogen. This specific electronic routing ensures absolute regioselectivity, forming the 1-tosyl-5-aminopyrazole exclusively over the 3-amino isomer.

-

Self-Validation: The final scaffold is highly lipophilic. Upon cooling the ethanol mixture to 0°C, the product will spontaneously precipitate. Filter and wash with cold ethanol. Verification is achieved via

H NMR: validation requires the presence of a broad singlet integrating to 2H (the 5-NH

Structure-Activity Relationship (SAR) Profiling

Further functionalization of the pyrazole core, such as sulfenylation or halogenation, allows for the fine-tuning of hydrophobic interactions within the kinase binding pocket[4]. The table below summarizes the quantitative SAR logic driving the structural choices of this specific scaffold.

| Scaffold Modification | Target Kinase | Relative Binding Affinity (IC | Mechanistic Rationale |

| 4-(o-Tolyl)-1-tosyl-5-amino | p38α MAPK | ++++ (< 10 nM) | Ortho-methyl restricts rotation (entropic advantage); tosyl fills the deep DFG-out hydrophobic pocket. |

| 4-(p-Tolyl)-1-tosyl-5-amino | p38α MAPK | ++ (~ 500 nM) | Lack of ortho-steric clash allows free rotation of the phenyl ring, increasing the entropic penalty upon binding. |

| 4-(o-Tolyl)-1-phenyl-5-amino | p38α MAPK | + (> 1 μM) | Absence of the sulfonyl linker prevents deep pocket penetration, drastically reducing residence time. |

| 4-(o-Tolyl)-1-tosyl-3-amino | p38α MAPK | - (Inactive) | Regioisomeric misalignment of the primary amine prevents critical hydrogen bonding with the kinase hinge region. |

Conclusion

The 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine scaffold is a masterclass in rational drug design. By combining a hinge-binding amine, a conformationally locking ortho-substituted aryl group, and a deep-pocket targeting tosyl moiety, it provides researchers with a highly optimized starting point for kinase inhibitor development. When synthesized using the self-validating protocols outlined above, it ensures high-yield, regioselective access to a chemically robust and biologically potent pharmacophore.

References

- Benchchem: 3-bromo-5-(4-bromo-1H-pyrazol-1-yl)pyridine (Details on pyrazole structural rigidity and spatial arrangements).

- Beilstein Archives: Halogenations of 3-aryl-1H-pyrazol-5-amines (Details on 1-tosyl-5-aminopyrazoles as Akt and p38 kinase inhibitors).

- ACS Omega: Sulfenylation of Arenes with Ethyl Arylsulfinates in Water (Details on the functionalization of 1-tosyl-1H-pyrazol-5-amines for p38a MAP kinase inhibition).

- MedChemExpress: 3-Methyl-1-tosyl-1H-pyrazol-5-amine | Drug Intermediate (Details on the commercial availability and industrial relevance of the scaffold).

Sources

Technical Guide: Safety, Handling, and Application of 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine

[1]

Executive Summary

4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine is a specialized heterocyclic intermediate primarily utilized in the synthesis of p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors , most notably analogues of Doramapimod (BIRB 796) .[1]

Its structural complexity—featuring a pyrazole core, an exocyclic primary amine, an ortho-tolyl substituent, and a sulfonyl (tosyl) protecting group—presents unique challenges in both chemical reactivity and safety handling. This guide synthesizes physicochemical data with rigorous safety protocols (GHS standards) to ensure the integrity of both the researcher and the experimental workflow.

Part 1: Chemical Identity & Physicochemical Profile[1][2][3][4]

Understanding the molecular architecture is the first step in risk assessment. The tosyl group (Ts) on the pyrazole nitrogen (N1) acts as an electron-withdrawing protecting group, significantly altering the basicity of the adjacent nitrogen and the solubility profile compared to the unprotected parent pyrazole.[1]

| Property | Specification / Prediction | Significance |

| Chemical Name | 4-(2-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-5-amine | IUPAC nomenclature for registry.[1] |

| Functional Groups | Primary Amine (-NH₂), Sulfonamide (N-Ts), Pyrazole Ring | Amine = Nucleophilic center; Tosyl = Sensitizer risk.[1] |

| Molecular Weight | ~327.4 g/mol | Calculation based on Formula |

| Appearance | Off-white to pale yellow solid | Typical for polysubstituted pyrazoles.[1] |

| Solubility | DMSO, DMF, DCM; Poor in Water | Lipophilic due to tolyl/tosyl groups. |

| Reactivity | Nucleophilic at 5-NH₂; Electrophilic at S-N bond | The tosyl group is labile under strong acidic/basic conditions. |

Part 2: Hazard Identification (GHS Classification)[1]

As a research chemical often lacking a fully validated REACH dossier, hazards are derived via Analogue Read-Across (SAR) from similar aminopyrazoles and sulfonamides.[1]

Core Hazards[1][5]

-

Signal Word: WARNING

-

H317 (Skin Sensitization): The tosyl moiety (sulfonamide linkage) is a known structural alert for hypersensitivity.

-

H315 / H319 (Irritant): The free amine is basic and will irritate mucous membranes and ocular tissue.

-

H373 (STOT-RE): Pyrazole derivatives often exhibit liver/kidney toxicity upon repeated exposure.[1]

Precautionary Principle

Treat this compound as a high-potency intermediate .[1] The biological target (p38 MAPK) is involved in cytokine signaling; accidental systemic absorption could modulate immune responses.

Part 3: Safe Handling & Storage Protocols

Engineering Controls

Do not handle this compound on an open bench.

-

Primary Containment: Chemical Fume Hood (Certified face velocity > 100 fpm).

-

Secondary Containment: Weighing must be performed inside a hood or a powder containment balance enclosure to prevent aerosolization.

Personal Protective Equipment (PPE)[1]

-

Respiratory: N95 (minimum) for solid handling; Half-mask respirator with organic vapor/particulate cartridges (P100) if generating dust.[1]

-

Dermal: Double-gloving strategy.[1]

-

Inner: Nitrile (4 mil).

-

Outer: Nitrile (extended cuff) or Neoprene.

-

Rationale: Sulfonamides can permeate standard latex; Nitrile offers superior resistance to the organic solvents (DCM/DMF) used to dissolve this compound.

-

Storage Stability[1]

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Store under inert gas (Argon/Nitrogen).

-

Risk: Moisture can hydrolyze the tosyl group, releasing p-toluenesulfonic acid (corrosive) and the free pyrazole.[1]

Part 4: Synthesis & Application Context (The "Why")[1]

This compound is a strategic precursor. In the synthesis of urea-based kinase inhibitors (like BIRB 796), the regioselectivity of the urea formation is critical.[1]

The Role of the Tosyl Group[6]

-

Protection: It blocks the N1 ring nitrogen, preventing it from competing with the exocyclic 5-amine during reactions with electrophiles (e.g., isocyanates).

-

Electronic Modulation: It reduces the electron density of the pyrazole ring, making the 5-amine less basic but still nucleophilic enough for catalysis-assisted coupling.

Experimental Workflow: Urea Coupling

The most common application is reacting this amine with an isocyanate to form a diaryl urea.

Figure 1: Synthetic pathway utilizing the 5-amine for urea formation, followed by deprotection.[1]

Part 5: Emergency Response Protocols

Every researcher must memorize the "First 60 Seconds" response for this compound class.

| Scenario | Immediate Action | Rationale |

| Inhalation | Evacuate to fresh air. Support breathing.[2][3][4][5][6][7] | Dust may cause bronchial sensitization (sulfonamide moiety). |

| Skin Contact | Wash with soap/water for 15 min.[7][8][9] Do not use ethanol. | Ethanol may increase transdermal absorption of the lipophilic compound. |

| Eye Contact | Flush with saline/water for 15 min.[2][7] Lift eyelids.[7] | Basic amines cause rapid corneal damage; immediate dilution is vital. |

| Spill (Solid) | Wet-wipe method (damp paper towel).[1] | Avoid dry sweeping to prevent dust aerosolization. |

Waste Disposal[1][7][14]

-

Stream: Halogenated/Non-halogenated Organic Waste (depending on solvent).

-

Deactivation: Acidic hydrolysis (slow) or incineration. Do not pour down drains; aquatic toxicity of pyrazoles is often high (Category 1 or 2).

Part 6: Safety Decision Logic (Workflow)

Before opening the vial, apply this decision logic to determine the necessary containment level.

Figure 2: Risk assessment logic for handling solid intermediates.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9928566, 1-(o-Tolyl)-1H-pyrazol-5-amine.[1] Retrieved from [Link][1]

- Note: Source for parent amine safety d

- Dumas, J., et al. (2000).Synthesis and Pharmacological Characterization of a Potent, Orally Active p38 Mitogen-Activated Protein Kinase Inhibitor. Bioorganic & Medicinal Chemistry Letters. Context: Establishes the synthetic utility of aminopyrazoles in BIRB 796 analogues.

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

- Standard for GHS classific

-

BindingDB. Target Interaction Profile: Doramapimod (BIRB 796). Retrieved from [Link][1]

-

Verification of the p38 MAPK inhibitor structural class.[10]

-

Sources

- 1. BindingDB BDBM13533 1-[2-(4-methylphenyl)-5-tert-butyl-pyrazol-3-yl]-3-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]urea::1-[5-tert-butyl-2-(4-methylphenyl)-3-pyrazolyl]-3-[4-[2-(4-morpholinyl)ethoxy]-1-naphthalenyl]urea::1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]urea::1-[5-tert-butyl-2-(p-tolyl)pyrazol-3-yl]-3-[4-(2-morpholinoethoxy)-1-naphthyl]urea::3-[2-(4-methylphenyl)-5-tert-butyl-pyrazol-3-yl]-1-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]urea::3-[3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]-1-{4-[2-(morpholin-4-yl)ethoxy]naphthalen-1-yl}urea::BIRB 796::BIRB-796::BIRB-796, 3::CHEMBL103667::D3RKN_73::Doramapimod::US11407771, Compound 43::US8933228, BIRB 796::US9187470, 43 (BIRB-796)::US9242960, BIRB 796::US9260410, BIRB796::cid_156422::diaryl urea compound 10 [bindingdb.org]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. 1H-Pyrazol-3-amine(1820-80-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. fishersci.nl [fishersci.nl]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

The 4-Aryl-1-tosyl-1H-pyrazol-5-amine Scaffold: Synthetic Evolution and Pharmacological Significance

The following technical guide details the history, synthesis, and application of 4-aryl-1-tosyl-1H-pyrazol-5-amines .

Executive Summary & Structural Definition

The 4-aryl-1-tosyl-1H-pyrazol-5-amine is a specialized heterocyclic scaffold characterized by a pyrazole ring substituted with a tosyl (p-toluenesulfonyl) group at the N1 position, an aryl group at the C4 position, and a primary amine at the C5 position.

While simple pyrazoles have been known since the late 19th century (Knorr, 1883), this specific substitution pattern represents a modern "privileged structure" in medicinal chemistry. It serves two critical roles:

-

Kinase Inhibition: The 5-amino-4-aryl core mimics the adenine ring of ATP, allowing it to bind effectively to the hinge region of kinases (e.g., p38 MAPK, CDK2).

-

Synthetic Utility: The N1-tosyl group acts as an electron-withdrawing protecting group that modulates the reactivity of the pyrazole ring, facilitating C-H activation (e.g., halogenation) at the C4 position or directing regioselectivity during synthesis.

Structural Isomerism (Crucial Distinction)

Researchers must distinguish this scaffold from its isomer, 3-aryl-1-tosyl-1H-pyrazol-5-amine .

-

4-Aryl (Target): Aryl group adjacent to the amine. Derived from

-arylacetonitriles. -

3-Aryl (Isomer): Aryl group meta to the amine. Derived from benzoylacetonitriles.

Historical Evolution of Synthesis

The discovery of this scaffold is not attributed to a single "eureka" moment but rather the evolution of enaminonitrile chemistry in the mid-to-late 20th century. The primary synthetic route emerged from the work on functionally substituted enamines, particularly by groups like M.H. Elnagdi and G. Ege , who established the reactivity of

The "Enaminonitrile" Breakthrough

The most robust route to 4-aryl-1-tosyl-1H-pyrazol-5-amines involves the condensation of 2-aryl-3-(dimethylamino)acrylonitriles with tosylhydrazine .

-

Precursor Formation: The reaction of arylacetonitriles with dimethylformamide dimethyl acetal (DMF-DMA) yields the 2-aryl-3-(dimethylamino)acrylonitrile intermediate.

-

Cyclization: Reaction with tosylhydrazine effects a cyclocondensation. Unlike simple hydrazine, the bulky tosyl group and the nucleophilicity of the hydrazine nitrogens dictate a specific regiochemical outcome.

Mechanistic Insights & Regioselectivity

The formation of the 1-tosyl-5-amine isomer over other possibilities is governed by the nucleophilicity of the hydrazine nitrogens.

Reaction Mechanism (Graphviz Visualization)

Caption: Mechanistic pathway for the synthesis of 4-aryl-1-tosyl-1H-pyrazol-5-amines via enaminonitriles.

Causality of Regioselectivity

-

Step 1 (Transamination): The unsubstituted nitrogen (

) of tosylhydrazine is more nucleophilic than the sulfonamide nitrogen ( -

Step 2 (Cyclization): The remaining nitrogen (bearing the tosyl group) attacks the nitrile carbon.

-

Result: The nitrogen originating from the nitrile becomes the exocyclic amine (

) at C5. The nitrogen bearing the tosyl group becomes N1.

Detailed Experimental Protocol

This protocol is validated based on standard enaminonitrile cyclization methodologies (e.g., Heterocycles, J. Het. Chem).[1][2][3][4][5][6][7][8][9]

Phase 1: Synthesis of 2-Aryl-3-(dimethylamino)acrylonitrile

Reagents: Arylacetonitrile (10 mmol), DMF-DMA (12 mmol), Xylene (or DMF).

-

Charge a round-bottom flask with arylacetonitrile (1.0 equiv).

-

Add DMF-DMA (1.2 equiv).

-

Heat to reflux (approx. 110–140 °C) for 3–6 hours.

-

Monitor: TLC should show disappearance of the starting nitrile.

-

Workup: Remove solvent/excess DMF-DMA under reduced pressure. The residue (often a solid or viscous oil) is usually pure enough for the next step.

-

Checkpoint: 1H NMR should show a singlet for the vinyl proton (

7.5 ppm) and two singlets for the dimethylamino group.

-

Phase 2: Cyclization to 4-Aryl-1-tosyl-1H-pyrazol-5-amine

Reagents: Enaminonitrile (from Phase 1), p-Toluenesulfonyl hydrazide (1.0 equiv), Ethanol (absolute).

-

Dissolve the enaminonitrile (1.0 equiv) in absolute ethanol (5–10 mL/mmol).

-

Add p-toluenesulfonyl hydrazide (1.0 equiv).[5]

-

Heat the mixture to reflux for 4–8 hours.

-

Observation: A precipitate often forms as the reaction progresses.

-

-

Cooling: Allow the reaction to cool to room temperature, then chill in an ice bath.

-

Isolation: Filter the solid product.

-

Purification: Recrystallize from ethanol/DMF or ethanol/acetonitrile if necessary.

Table 1: Representative Yields & Physical Data

| Aryl Group (Ar) | Reaction Time | Yield (%) | Melting Point (°C) | Ref |

| Phenyl | 4 h | 82% | 168–170 | [1] |

| 4-Chlorophenyl | 5 h | 78% | 185–187 | [2] |

| 4-Methoxyphenyl | 6 h | 75% | 160–162 | [1] |

| 4-Nitrophenyl | 4 h | 85% | 210–212 | [3] |

Biological & Synthetic Utility[6]

Medicinal Chemistry Applications

The 5-amino-4-arylpyrazole core is a bioisostere of the adenine ring in ATP.

-